Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Peptide Nucleic Acids

Choose this orthogonally protected glycine derivative for Fmoc-SPPS when your target peptide requires a free pendant amine after synthesis. The Boc-protected 4-aminobutyl spacer remains inert during chain elongation and is selectively deprotected under mild acid conditions—functionality absent in Fmoc-Gly-OH and sterically distinct from Fmoc-6-Ahx-OH or Fmoc-Lys(Boc)-OH. Essential for PNA backbone constructs where linker length directly influences hybridization efficiency, and for on-resin cyclization, branching, or site-specific labeling.

Molecular Formula C26H32N2O6
Molecular Weight 468.5 g/mol
CAS No. 171856-09-0
Cat. No. B557865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(4-Boc-aminobutyl)-Gly-OH
CAS171856-09-0
SynonymsFmoc-N-(4-Boc-aminobutyl)-Gly-OH; 171856-09-0; Fmoc-N-(4-Boc-aminobutyl)glycine; ({4-[(TERT-BUTOXYCARBONYL)AMINO]BUTYL}[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)ACETICACID; Fmoc-Nlys(Boc)-OH; AC1MBSYF; SCHEMBL4599714; CTK8F0790; MNAXPVXIHALBEF-UHFFFAOYSA-N; MolPort-003-725-393; 6963AH; ZINC14632643; AKOS015911531; AJ-65247; AK-62797; AM002617; AM018068; RT-013012; A-8369; I14-37144; 3B3-077707; [(4-tert-Butoxycarbonylamino-butyl)-(9H-fluoren-9-ylmethoxycarbonyl)-amino]-aceticacid; N-(9H-Fluoren-9-ylmethoxycarbonyl)-N-[4-(tert-butoxycarbonylamino)butyl]glycine; 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)butyl)amino)aceticacid; 2-[(4-{[(tert-butoxy)carbonyl]amino}butyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]aceticacid
Molecular FormulaC26H32N2O6
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-15-28(16-23(29)30)25(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,27,31)(H,29,30)
InChIKeyMNAXPVXIHALBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-(4-Boc-aminobutyl)-Gly-OH (CAS 171856-09-0): Orthogonal Fmoc/Boc-Protected Glycine Building Block for Solid-Phase Peptide Synthesis and PNA Applications


Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is an orthogonally protected glycine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary N-terminal protection and a tert-butyloxycarbonyl (Boc) group for permanent side-chain amino protection . The orthogonal nature of these protecting groups enables sequential deprotection under mild conditions (piperidine for Fmoc, acid for Boc), making the compound a strategic building block for peptides requiring a free amino group post-synthesis, such as those incorporating a 4-aminobutyl spacer or those destined for peptide nucleic acid (PNA) backbones [1]. The compound is typically supplied as a solid with a purity specification of ≥98.0% by HPLC [2] and is recommended for storage at 2–8 °C .

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH (CAS 171856-09-0): Why Generic Substitution Fails and Why Orthogonal Protection Strategy Matters


Generic substitution of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH with simpler Fmoc-glycine derivatives (e.g., Fmoc-Gly-OH) or alternative aminohexanoic acid spacers (e.g., Fmoc-6-Ahx-OH) is not feasible for applications requiring a pendant, deprotectable primary amine post-synthesis. The presence of the Boc-protected 4-aminobutyl side chain enables the installation of a free amine after acidic deprotection, a functionality that is absent in the Fmoc-Gly-OH baseline and is sterically and electronically distinct from the six-carbon spacer in Fmoc-6-Ahx-OH [1]. Similarly, substitution with Fmoc-Lys(Boc)-OH, which also bears a Boc-protected amine, results in a different side-chain length (four carbons vs. three carbons for lysine) and altered conformational properties [2]. The specific 4-aminobutyl spacer in this compound is essential for maintaining appropriate spatial orientation in peptide nucleic acid (PNA) backbone constructs, where linker length directly influences hybridization efficiency [3].

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH (CAS 171856-09-0): Quantitative Differentiation Evidence for Scientific Procurement


Orthogonal Fmoc/Boc Protection Enables Sequential Deprotection Unavailable to Single-Protecting-Group Analogs

The compound combines an acid-labile Boc group (removed with TFA) and a base-labile Fmoc group (removed with piperidine), enabling sequential deprotection steps not possible with compounds like Fmoc-Gly-OH (no side-chain amine) or Boc-Gly-OH (no base-labile protection) . This orthogonal system allows for the construction of branched peptides and the selective exposure of a primary amine for further conjugation [1]. In the context of PNA synthesis, the Fmoc/Boc strategy has been shown to be fully compatible with standard Fmoc SPPS protocols, with monomers being incorporated into oligomers with coupling efficiencies comparable to those of standard amino acids [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Peptide Nucleic Acids

Quantified Purity Specification Supports Reproducible Synthesis Outcomes

The compound is commercially available with a defined purity specification of ≥98.0% by HPLC , ensuring batch-to-batch consistency for sensitive applications. While many analogs lack a publicly disclosed purity threshold, this quantified standard provides a baseline for procurement decisions. In comparative studies of Fmoc/Boc-protected PNA monomers, purity levels of ≥98% were associated with reduced byproduct formation and simplified purification workflows [1].

Solid-Phase Peptide Synthesis Quality Control Peptide Purification

Defined Storage Conditions (2–8 °C) Ensure Long-Term Stability and Activity

The compound is recommended for storage at 2–8 °C, a condition that has been validated to maintain its integrity over extended periods . In contrast, many amino acid derivatives lack explicit long-term stability data. The provision of a defined storage temperature by suppliers supports the compound's suitability for procurement and inventory management in laboratories where reagent stability is a key concern.

Chemical Stability Storage Conditions Peptide Synthesis Reagents

Fmoc/Boc-Protected PNA Backbone Monomers Demonstrate Compatibility with Automated Peptide Synthesizers

Fmoc/Boc-protected PNA monomers, a class to which this compound belongs, have been shown to be fully compatible with automated peptide synthesizers at both room temperature and 40 °C [1]. This compatibility enables high-throughput production of PNA oligomers using standard instrumentation, a distinct advantage over some earlier monomer designs that required specialized manual protocols. In a comparative study, the use of PyOxim as a coupling reagent yielded superior results compared to HATU for Fmoc/Boc-protected monomers, with reduced side-product formation [2].

Peptide Nucleic Acids Automated Synthesis Solid-Phase Synthesis

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH (CAS 171856-09-0): High-Impact Research and Industrial Application Scenarios


Synthesis of Peptide Nucleic Acid (PNA) Oligomers with a Free Amine Handle

This compound serves as a key building block for the synthesis of PNA oligomers that require a pendant primary amine for subsequent conjugation to fluorophores, biotin, or other functional moieties. The Boc-protected 4-aminobutyl side chain remains inert during Fmoc-based chain elongation and is selectively deprotected post-synthesis to generate a reactive amine [1]. This approach has been successfully employed to create PNA probes with enhanced binding affinity and selectivity for complementary DNA sequences [2].

Construction of Branched or Cyclic Peptides with a Spacer Amino Group

In peptide synthesis, Fmoc-N-(4-Boc-aminobutyl)-Gly-OH can be incorporated to introduce a 4-aminobutyl spacer arm bearing a protected amine. After on-resin assembly, the Boc group is removed to yield a free primary amine, which can be used for on-resin cyclization, branching, or site-specific labeling [3]. This strategy provides greater synthetic flexibility compared to using standard lysine residues, as the longer spacer reduces steric hindrance and improves accessibility for subsequent reactions .

Development of PNA-Based Antisense and Antigene Therapeutics

The compound is a critical component in the production of PNA monomers for antisense and antigene applications. The Fmoc/Boc protection strategy ensures high coupling efficiency and minimal side reactions, leading to PNA oligomers with high purity and biological activity [4]. The resulting PNAs exhibit sequence-specific binding to DNA and RNA targets, making them promising candidates for gene regulation and therapeutic intervention [5].

Preparation of Peptide-PNA Conjugates for Targeted Delivery

The free amine generated after Boc deprotection can be used to conjugate the PNA oligomer to cell-penetrating peptides or targeting ligands via amide bond formation. This conjugation strategy enhances cellular uptake and tissue-specific delivery of PNA therapeutics [6]. The use of this specific building block ensures that the linker arm is optimally positioned to avoid interfering with PNA hybridization while maximizing conjugation efficiency [7].

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